molecular formula C14H18IN B15342349 2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide CAS No. 20849-57-4

2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide

Cat. No.: B15342349
CAS No.: 20849-57-4
M. Wt: 327.20 g/mol
InChI Key: ZZGXGRVSXJHCQB-UHFFFAOYSA-M
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Description

2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide is a chemical compound with the molecular formula C14H18IN. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a prop-2-enyl group attached to the indolium core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide typically involves the alkylation of 2,3,3-trimethylindole with an appropriate alkylating agent such as allyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) under reflux conditions. The reaction can be summarized as follows:

    Starting Materials: 2,3,3-trimethylindole and allyl iodide.

    Reagents: Potassium carbonate (base), dimethylformamide (solvent).

    Conditions: Reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indolium nitrogen, where nucleophiles like amines or thiols can replace the iodide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce indole derivatives with reduced functional groups.

Scientific Research Applications

2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylindole: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

    1-Propyl-2,3,3-trimethylindolium iodide: Similar structure but with a propyl group instead of a prop-2-enyl group.

    2,3,3-Trimethyl-1-prop-2-enylindol-1-ium bromide: Similar compound with bromide instead of iodide.

Uniqueness

2,3,3-Trimethyl-1-prop-2-enylindol-1-ium;iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enyl group and the iodide ion makes it particularly useful in various synthetic and research applications.

Properties

CAS No.

20849-57-4

Molecular Formula

C14H18IN

Molecular Weight

327.20 g/mol

IUPAC Name

2,3,3-trimethyl-1-prop-2-enylindol-1-ium;iodide

InChI

InChI=1S/C14H18N.HI/c1-5-10-15-11(2)14(3,4)12-8-6-7-9-13(12)15;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1

InChI Key

ZZGXGRVSXJHCQB-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CC=C.[I-]

Origin of Product

United States

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